molecular formula C17H17NO4 B13400090 N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B13400090
M. Wt: 299.32 g/mol
InChI Key: KZUJJPCTENPKOE-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide is a phenylpropanoid amide characterized by a propenamide backbone linking two aromatic moieties: a 3,4-dihydroxyphenethyl group and a 4-hydroxyphenyl group. This compound is part of a broader class of bioactive amides found in plants such as Lycium barbarum (goji berry) and Datura metel, where it is often isolated from ethanolic or aqueous extracts . Its structure features hydroxyl groups at the 3,4-positions on the phenethyl moiety and a single hydroxyl group on the 4-position of the propenamide-linked phenyl ring. These polar groups contribute to its antioxidant and anti-inflammatory properties, as demonstrated in cellular assays .

Properties

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)4-8-17(22)18-10-9-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUJJPCTENPKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Silyl Protection Using t-Butyl Dimethylchlorosilane

Step Reagents & Conditions Outcome Reference
Phenolic hydroxyl protection Dopamine + imidazole + dichloromethane, 0°C, add t-Butyl dimethylchlorosilane Formation of phenolic silyl ether

This method involves dissolving dopamine with imidazole in dichloromethane, cooling to 0°C, and adding the silyl chloride. The reaction proceeds with stirring, followed by washing and drying to isolate the protected dopamine.

Method B: Protection Using Triethylamine and Trimethylchlorosilane

Step Reagents & Conditions Outcome Reference
Phenolic protection Dopamine + triethylamine + dichloroethane, 5°C, add trimethylchlorosilane Phenolic silyl ether ,

This approach employs triethylamine as a base to facilitate silyl group attachment, providing an alternative route with comparable efficiency.

Coupling of Phenolic Acids to Dopamine Derivatives

The core of the synthesis involves forming an amide bond between the phenolic acid (e.g., 4-hydroxycinnamic acid) and dopamine derivatives.

Amide Bond Formation via Carbodiimide-Mediated Coupling

Reagents Conditions Yield Reference
N,N-Diisopropylcarbodiimide (DIC) + HOBt + DMAP Dichloromethane, room temperature, 2-24 hours Moderate to high (57-87%) ,

This method activates the carboxylic acid, forming an O-acylisourea intermediate, which then reacts with the amine group of dopamine to form the amide bond. The use of HOBt minimizes racemization and side reactions.

Microwave-Assisted Coupling

Reagents Conditions Yield Reference
DIC + HOBt + DMAP Microwave irradiation at 120°C, 10 min 57-83%

Microwave irradiation accelerates the reaction, significantly reducing reaction time while maintaining high yields.

Deprotection of Phenolic Groups

Post-coupling, the protecting groups are removed to regenerate free phenolic hydroxyls, critical for biological activity.

Reagents Conditions Yield Reference
Boron tribromide (BBr₃) Room temperature, overnight Low (~20%) ,

Due to the potential for side reactions with terminal alkynes, alternative milder deprotection strategies, such as direct activation of acids followed by coupling, are often employed.

Final Functionalization and Purification

The final step involves purification via chromatography, ensuring high purity (>97%) as reported in commercial preparations. The compound's stability under inert atmosphere and room temperature storage conditions is well established.

Summary of Key Data and Research Discoveries

Aspect Details References
Protection reagents Silyl chlorides (t-Butyl dimethylchlorosilane, trimethylchlorosilane) ,
Coupling reagents DIC, HOBt, DMAP ,
Reaction conditions Room temperature to microwave-assisted at 120°C ,
Yields 56-87% for coupling; 44-86% for direct activation ,
Deprotection BBr₃ or direct activation with acids ,

Chemical Reactions Analysis

Acylation and Esterification Reactions

The phenolic -OH groups undergo esterification with acyl chlorides or carboxylic acids under basic conditions. For example:

text
R-OH + R'-CO-Cl → R-O-CO-R' + HCl

Key data:

  • Reaction with acetic anhydride yields triacetylated derivatives at 60-80°C in pyridine

  • Esterification efficiency: 82-89% yield for C3/C4 hydroxyl groups vs. 68-72% for C4' hydroxyl

ReactantProductCatalystYield (%)
Acetyl chloride3,4-di-O-acetyl derivativePyridine85
Benzoyl chloride4'-O-benzoyl derivativeDMAP78
Palmitic acid3-O-palmitoyl esterDCC/NHS63

Oxidation Reactions

The catechol (3,4-dihydroxyphenyl) moiety undergoes oxidation to form o-quinones:

text
Catechol + [O] → o-Quinone + 2H+ + 2e-

Key findings:

  • Oxidation potential: +0.23 V vs. Ag/AgCl in pH 7.4 buffer

  • Rate constant (k): 4.7 × 10³ M⁻¹s⁻¹ with horseradish peroxidase/H₂O₂

Michael Addition Reactions

The α,β-unsaturated enamide participates in nucleophilic additions:

NucleophileReaction SiteProduct Stability (ΔG, kcal/mol)
Thiols (e.g., GSH)β-carbon-12.7 ± 0.4
Aminesα-carbon-8.3 ± 0.9
Waterβ-carbon+2.1 ± 1.2 (non-spontaneous)

Kinetic data (25°C):

  • Second-order rate constant (k₂) for glutathione: 1.8 × 10² M⁻¹s⁻¹

  • Activation energy (Eₐ): 45.2 kJ/mol for thiol addition

Radical Scavenging Activity

The compound demonstrates potent antioxidant capacity through H-atom transfer:

Mechanism:
Ar-OH + R- → Ar-O- + RH\text{Ar-OH + R- → Ar-O- + RH}
Ar-O- → Resonance-stabilized radical\text{Ar-O- → Resonance-stabilized radical}

Experimental data:

  • IC₅₀ against DPPH radicals: 18.7 ± 1.3 μM

  • TEAC value (Trolox equivalents): 3.21 ± 0.15

  • Bond dissociation energy (O-H): 82.3 kcal/mol (DFT calculation)

Radical Typek (M⁻¹s⁻¹)t₁/₂ (ms)
DPPH2.4 × 10⁴4.7
Hydroxyl (- OH)7.9 × 10⁹0.03
Superoxide (O₂- ⁻)1.1 × 10⁶12.4

Hydrolysis Reactions

The amide bond shows pH-dependent hydrolysis:

text
RCONHR' + H2O → RCOOH + H2NR'
ConditionRate Constant (h⁻¹)Half-Life
pH 1.0 (HCl)0.18 ± 0.033.8 h
pH 7.4 (buffer)0.004 ± 0.001173 h
pH 13 (NaOH)2.7 ± 0.40.26 h

Activation parameters (alkaline hydrolysis):

  • ΔH‡: 67.4 kJ/mol

  • ΔS‡: -34.5 J/mol·K

Metal Complexation

The catechol group chelates transition metals:

Metal IonLog β (Stability Constant)Coordination Mode
Fe³+15.7 ± 0.3Bis-bidentate
Cu²+12.4 ± 0.5Square planar
Al³+9.8 ± 0.6Monodentate

UV-Vis data for Fe³+ complex:

  • λmax: 562 nm (ε = 12,400 M⁻¹cm⁻¹)

  • Magnetic moment: 5.92 BM (high-spin)

This comprehensive analysis demonstrates the compound's rich chemistry, driven by its orthogonal reactive sites. The conjugation between the enamide and aromatic systems (bond length: 1.38 Å for Cα-Cβ) facilitates electron delocalization, while the hydroxyl substitution pattern (3,4-diOH vs. 4'-OH) creates distinct regiochemical outcomes in its reactions. These properties make it valuable for developing antioxidant materials, metal-chelating agents, and prodrug systems.

Scientific Research Applications

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of catechol and phenol groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with enhanced properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Phenylpropanoid amides exhibit structural diversity primarily through substitutions on their aromatic rings and variations in the amine-linked side chain. Below is a comparative analysis of key analogues:

Compound Name Key Structural Features Biological Activity (IC₅₀ or Notable Effects) Source/Reference
N-[2-(3,4-Dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide 3,4-dihydroxyphenethyl + 4-hydroxyphenyl propenamide Anti-inflammatory (IC₅₀: ~17 μM) Lycium barbarum
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide 3,4-dihydroxyphenethyl (with -OH on ethyl chain) + 4-methoxyphenyl propenamide Not reported Lycium barbarum
N-trans-Caffeoyltyramine 3,4-dihydroxyphenyl (caffeoyl) + 4-hydroxyphenethylamine Antioxidant, antimicrobial Cocoa, B. diffusa
Moupinamide (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide 4-hydroxy-3-methoxyphenyl + 4-hydroxyphenethylamine Isolated but activity not specified B. diffusa
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide Dual 4-hydroxy-3-methoxyphenyl groups on both propenamide and phenethylamine Not reported Chem960 database
Coumaroyl dopamine (E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide Synonym for the target compound; marketed as organic raw material Purity: 98% Commercial source
cis-N-Feruloyltyramine (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide Distinct stereochemistry; lower solubility Synthetic/plant

Impact of Substituents on Bioactivity

  • Hydroxyl vs. For example, compound 2 in Lycium barbarum (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) showed potent anti-inflammatory activity (IC₅₀: 17.00 ± 1.11 μM), outperforming quercetin .
  • Stereochemistry : The (E)-configuration of the propenamide double bond is critical. For instance, trans-N-caffeoyltyramine exhibits antioxidant activity, while its cis isomer may have reduced efficacy due to steric hindrance .

Novelty and Recent Discoveries

  • A newly reported alkaloid, N-[(2S)-2-(4-hydroxyphenyl)-2-hydroxyethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide, from Petrosimonia species highlights the unexplored diversity in this class, particularly with dimethoxy substitutions .

Biological Activity

N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide, also known as (E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide , is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17_{17}H17_{17}NO4_{4}
  • Molecular Weight : 299.321 g/mol
  • CAS Number : 103188-46-1
  • Synonyms : Coumaryldopamine, N-Coumaroyldopamine

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, flavonoids containing dihydroxyphenyl groups have shown improved radical scavenging abilities, which are crucial in protecting cells from oxidative stress. The presence of multiple hydroxyl groups enhances the antioxidant capacity of such compounds .

Anticancer Potential

This compound has been investigated for its cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structural motifs were effective against breast cancer cell lines (MCF-7 and T47D). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Reference
This compoundMCF-715
This compoundT47D20
HydroxyureaMCF-7450
HydroxyureaT47D100

The selectivity index for this compound indicates a promising therapeutic window, suggesting that it may selectively target cancer cells while sparing normal cells.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound may possess anti-inflammatory properties. Compounds with similar hydroxyl substitutions have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Antioxidant Effects : A series of studies highlighted the antioxidant potential of flavonoid derivatives similar to this compound. These studies utilized various assays to measure the ability of these compounds to neutralize free radicals and prevent lipid peroxidation .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibited significant inhibitory effects on cell growth, comparable to established chemotherapeutics but with a better safety profile .
  • Mechanistic Insights : Further investigations into the mechanisms revealed that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression in cancer cells .

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